
十二烷基三甲基溴化铵
描述
Dodecyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₅H₃₄ClN. It is a cationic surfactant known for its ability to form micelles in aqueous solutions. This compound is widely used in various industrial and scientific applications due to its surface-active properties and antimicrobial efficacy .
科学研究应用
Dodecyltrimethylammonium chloride has a wide range of applications in scientific research:
作用机制
Target of Action
Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant . Its primary target is the Tyrosine-protein phosphatase non-receptor type 11 . This protein plays a crucial role in many cellular processes, including cell growth and division, differentiation, and the coordination of cellular activities.
Mode of Action
DTAC interacts with its target by binding to it, which can lead to changes in the protein’s function This interaction can lead to changes in cellular processes, potentially affecting cell growth and division .
Biochemical Pathways
Given its target, it is likely that dtac affects pathways related to cell growth and division
Pharmacokinetics
Information on the pharmacokinetics of DTAC is limited. It is known that dtac can undergo micellization in aqueous solution . Micellization can affect the absorption, distribution, metabolism, and excretion (ADME) of a compound, potentially influencing its bioavailability
Result of Action
The result of DTAC’s action is likely to be changes in cellular processes, potentially affecting cell growth and division . DTAC’s ability to interact with DNA and alter its conformation facilitates the release of DNA from cellular components, enabling its subsequent purification and analysis . This property is particularly useful in the isolation of DNA from various biological samples, including tissues, cells, and microorganisms .
Action Environment
The action of DTAC can be influenced by environmental factors. For example, DTAC shows viscoelastic behavior coupled with dominantly cylindrical shape of the micelle in ambient conditions . This can affect the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
DTAC interacts with various biomolecules in its role as a surfactant. It has been shown to interact with enzymes and proteins, particularly in the process of protein denaturation . The nature of these interactions is primarily hydrophobic, as the long alkyl chain of DTAC interacts with the hydrophobic regions of proteins, disrupting their structure and function .
Cellular Effects
DTAC has been found to have significant effects on cellular processes. It is used in antimicrobial sanitizers due to its surface activity and germicidal efficiency . It can disrupt the cell membrane integrity of microorganisms, leading to cell death .
Molecular Mechanism
The molecular mechanism of DTAC involves its interaction with biomolecules at the molecular level. As a surfactant, it can insert itself into biological membranes, disrupting their structure and function . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DTAC can change over time. Studies have shown that DTAC can undergo micellization in aqueous solution . This process, which involves the formation of micelles or small clusters of DTAC molecules, can influence its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of DTAC in animal models are limited, it is known that the effects of QACs can vary with different dosages. For instance, at low concentrations, QACs can act as effective antimicrobials, while at high concentrations, they can cause toxic or adverse effects .
Metabolic Pathways
DTAC is involved in several metabolic pathways. It has been suggested that DTAC can be metabolized into lauric acid through two possible pathways . These pathways involve the interaction of DTAC with various enzymes and cofactors .
Transport and Distribution
DTAC, as a surfactant, can be distributed within cells and tissues through its interaction with biological membranes . It can also interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of DTAC is likely to be influenced by its surfactant properties. As a lipophilic compound, it can integrate into lipid bilayers, such as those found in cell membranes . This could potentially direct it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium chloride can be synthesized by reacting dodecylamine with methyl chloride in the presence of a base. The reaction typically occurs in a pressure vessel where dodecylamine, ethanol, and water are combined, and methyl chloride is introduced under controlled pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of dodecyltrimethylammonium chloride involves the use of large-scale reactors where dodecylamine is reacted with methyl chloride. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under elevated temperatures and pressures to facilitate the formation of the quaternary ammonium compound .
化学反应分析
Types of Reactions
Dodecyltrimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and silver nitrate are used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Substitution: Products depend on the substituting anion, such as dodecyltrimethylammonium bromide when bromide ions are used.
相似化合物的比较
Similar Compounds
- Dodecyltrimethylammonium bromide
- Didecyldimethylammonium chloride
- Tetradecyltrimethylammonium chloride
Uniqueness
Dodecyltrimethylammonium chloride is unique due to its specific chain length and the presence of a chloride ion, which imparts distinct surface-active properties and antimicrobial efficacy. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
属性
IUPAC Name |
dodecyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-91-9 (Parent) | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026900 | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] White to light yellow powder and chunks; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-00-5 | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A81MSI0FIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

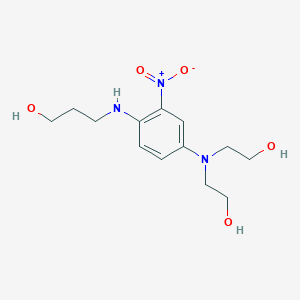
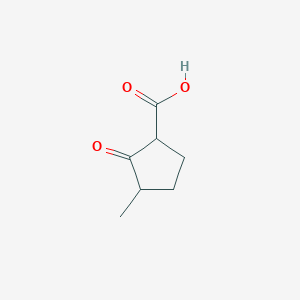
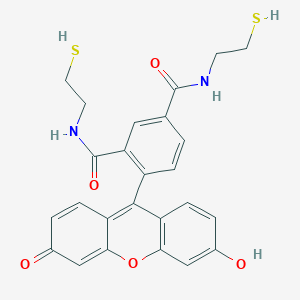

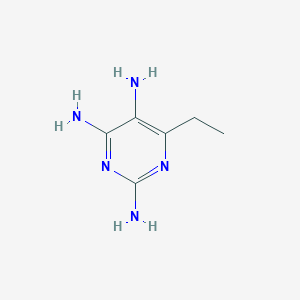
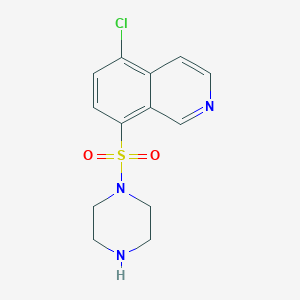
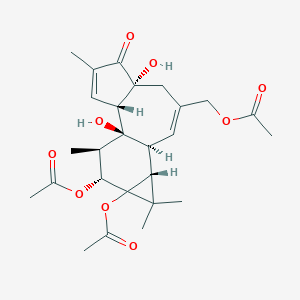
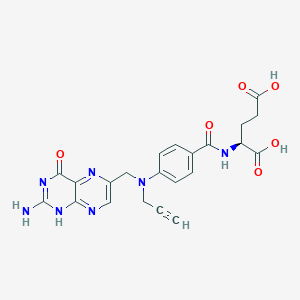
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
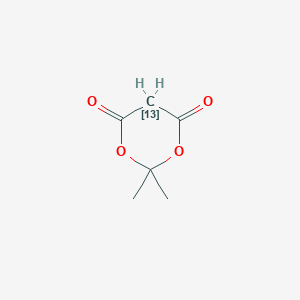
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
